3-Cyclohexylpiperidine

描述

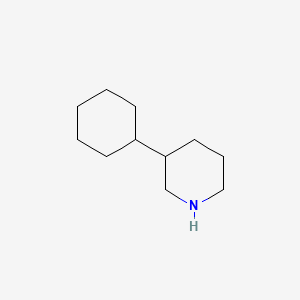

3-Cyclohexylpiperidine (CAS 19734-66-8) is a secondary amine featuring a cyclohexyl group attached to the third carbon of the piperidine ring. Its molecular formula is C₁₁H₂₁N, with a monoisotopic mass of 167.1674 Da . The compound is widely utilized in pharmaceutical research due to its structural versatility, enabling interactions with biological targets such as receptors and enzymes. Available in 96% purity, it serves as a key intermediate in drug discovery .

属性

IUPAC Name |

3-cyclohexylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKPQQOCKLKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19734-66-8 | |

| Record name | 3-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a molybdenum disulfide catalyst. This reaction proceeds as follows:

C5H5N+3H2→C5H10NH

Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete reduction of pyridine to the desired piperidine derivative. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: 3-Cyclohexylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring.

Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

科学研究应用

3-Cyclohexylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials .

作用机制

The mechanism of action of 3-Cyclohexylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Positional Isomerism: 2-Cyclohexylpiperidine vs. 3-Cyclohexylpiperidine

The position of the cyclohexyl substituent on the piperidine ring significantly impacts molecular properties and applications:

- Key Insight : The 3-substituted isomer exhibits higher patent activity, suggesting broader utility in pharmaceuticals, likely due to favorable steric and electronic interactions with biological targets.

Counterion Effects: Free Base vs. Hydrochloride Salt

The hydrochloride salt of this compound (CAS 19734-67-9) enhances solubility and stability, critical for formulation in drug development:

| Property | This compound (Free Base) | This compound HCl |

|---|---|---|

| Solubility | Limited in aqueous media | Improved water solubility |

| Stability | Sensitive to oxidation | Enhanced shelf life |

| Purity Options | 96% | 95–97% |

- Application Note: The hydrochloride salt is preferred in preclinical studies for improved bioavailability .

Substituent Variations: Cyclohexyl vs. Methylcyclohexyl

Replacing the cyclohexyl group with a 3-methylcyclohexyl moiety (CAS 46179-98-0, C₁₂H₂₃N) introduces steric bulk and altered lipophilicity:

| Property | This compound | 1-(3-Methylcyclohexyl)piperidine |

|---|---|---|

| Lipophilicity (LogP) | ~3.2 (estimated) | ~3.8 (estimated) |

| Steric Hindrance | Moderate | High |

| Synthetic Yield | Not reported | Optimized routes available |

Ring Size Variations: Cyclopentyl vs. Cyclohexyl

Replacing cyclohexyl with cyclopentyl (e.g., 3-cyclopentylidenepiperidine, CAS 1508896-31-8) reduces steric bulk:

- Structural Impact : Smaller rings may improve metabolic stability but reduce hydrophobic interactions in drug-receptor binding .

Research and Commercial Landscape

生物活性

3-Cyclohexylpiperidine is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article provides an overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the piperidine ring. This structural configuration is significant as it influences the compound's binding affinity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine structure allows for hydrogen bonding and other interactions that can modulate various biochemical pathways. Research indicates that compounds like this compound may exhibit effects similar to those of phencyclidine (PCP), particularly in their interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory functions.

1. Neuropharmacological Effects

Studies have shown that this compound can affect neurotransmitter systems, leading to psychotomimetic effects similar to PCP. These effects include alterations in perception, hallucinations, and sedation. The compound's affinity for NMDA receptors is particularly noteworthy, as it may contribute to these psychoactive effects .

2. Antiviral Activity

Research has explored the antiviral potential of piperidine derivatives, including this compound. A study on related compounds demonstrated moderate antiviral activity against viruses like HIV-1 and herpes simplex virus (HSV-1). The presence of specific structural features in piperidine derivatives enhances their biological activity against viral pathogens .

3. Antimicrobial Activity

In addition to antiviral properties, some studies have evaluated the antibacterial and antifungal activities of piperidine derivatives. The minimum inhibitory concentration (MIC) values for various strains indicate that certain derivatives exhibit significant antimicrobial effects, making them potential candidates for further development .

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound Name | Virus Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Benzyl-3-cyclohexylpiperidine | CVB-2 | 92 | Moderate protection |

| Fluorophenyl-3-cyclohexylpiperidine | HSV-1 | Not specified | Active against HSV-1 |

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

| Compound | S. aureus | P. aeruginosa | C. albicans | A. niger |

|---|---|---|---|---|

| This compound derivative | >100 | >100 | >100 | >100 |

| Ciprofloxacin | 4 | 0.8 | - | - |

| Miconazole | - | - | 0.8 | 20 |

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the behavioral effects of this compound in rodent models. The results indicated that administration led to significant alterations in locomotion and sensory perception, resembling the effects observed with PCP analogs .

Case Study 2: Antiviral Screening

In vitro studies on a series of piperidine derivatives revealed that modifications to the chemical structure could enhance antiviral efficacy against HIV-1. Compounds were tested against various viral strains, demonstrating promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。